
6-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile is a chemical compound with the molecular formula C11H7NO3 and a molecular weight of 201.18 g/mol . It belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxynaphthalen-1-ol with malononitrile in the presence of a base such as piperidine under microwave irradiation . This method provides a high yield of the desired product.
Another method involves the reaction of β-enaminonitrile with different nucleophilic reagents, such as acetic anhydride, benzaldehyde, triethyl orthoformate, and dimethylformamide-dineopentylacetal (DMF-DPA) . These reactions are typically carried out under mild conditions and result in the formation of the chromene derivative.
Industrial Production Methods
Industrial production of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts can significantly enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines.
Substitution: Various substituted chromene derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
6-Methyl-4-oxo-4H-chromene-3-carbonitrile: This compound has a similar structure but with a methyl group instead of a methoxy group.
6-Methoxychromone-3-carboxaldehyde: This compound has an aldehyde group instead of a nitrile group.
The uniqueness of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
50743-21-0 |
|---|---|
Fórmula molecular |
C11H7NO3 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
6-methoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h2-4,6H,1H3 |
Clave InChI |
KYODOYCCRUBKCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






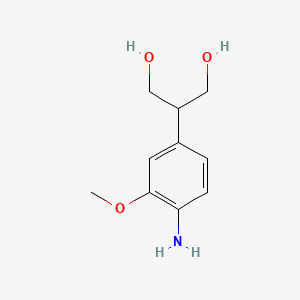
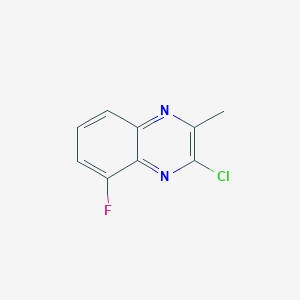
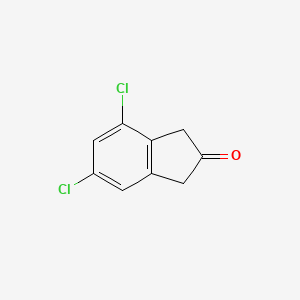

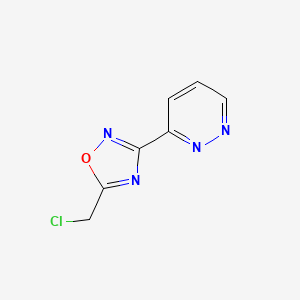

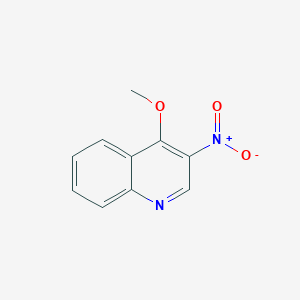
![7-Methoxyimidazo[1,2-a]quinoxaline](/img/structure/B11900737.png)
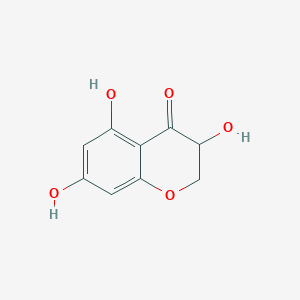
![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)
